(E)-N'-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide
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Overview
Description
“(E)-N’-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide” is a chemical compound with the molecular formula C18H14ClN3O2 . It has an average mass of 339.776 Da and a mono-isotopic mass of 339.077454 Da .
Synthesis Analysis
The compound can be synthesized by condensation of 2-chloro-3-formylquinoline with isonicotinohydrazide in the presence of a catalytic quantity of acetic acid in methanol under reflux . The newly synthesized compounds were characterized by IR, 1H NMR, and mass .Molecular Structure Analysis
The molecular structure of this compound includes a 2-chloro-7-methylquinolin-3-yl group attached to a methylene group, which is further connected to a 3-nitrobenzohydrazide group .Chemical Reactions Analysis
The compound is prepared by condensation of 2-chloro-3-formylquinoline with isonicotinohydrazide . The reaction occurs in the presence of a catalytic quantity of acetic acid in methanol under reflux .Physical and Chemical Properties Analysis
The compound has a molecular weight of 339.776 Da and a mono-isotopic mass of 339.077454 Da . Further physical and chemical properties such as melting point, boiling point, density, etc., are not explicitly mentioned in the available resources.Properties
IUPAC Name |
N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3/c1-11-5-6-12-8-14(17(19)21-16(12)7-11)10-20-22-18(24)13-3-2-4-15(9-13)23(25)26/h2-10H,1H3,(H,22,24)/b20-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQHNFFKGPRYES-KEBDBYFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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